Mannuronic acid lactone
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Overview
Description
Mannuronic acid lactone is a compound derived from mannuronic acid, one of the naturally occurring uronic acids. It plays a significant role in the structure of many marine plants and is a chief constituent of algin, a product of growing commercial importance . This compound is of particular interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Mannuronic acid lactone can be prepared from algin through a series of chemical reactions. The algin is first converted to alginic acid, which is then hydrolyzed by the action of concentrated sulfuric acid followed by dilute acid. This process allows the lactone to crystallize directly from the hydrolyzate of alginic acid without the intermediate separation of the amorphous barium salt or the cinchonine salt . The yield from this method is approximately 25 to 30 percent of the alginic acid used .
Chemical Reactions Analysis
Mannuronic acid lactone undergoes various chemical reactions, including glycosylation, oxidation, and reduction. In glycosylation reactions, mannuronic acid donors equipped with specific groups, such as the 3-O-picoloyl group, can achieve stereocontrol of glycosylations . Common reagents used in these reactions include thiomannuronic derivatives and ethanol-based acceptors . The major products formed from these reactions are β-glycosides and other glycosylated compounds .
Scientific Research Applications
Mannuronic acid lactone has numerous scientific research applications. In chemistry, it is used in the synthesis of various glycosides and oligosaccharides . In biology and medicine, this compound derivatives are considered valuable biopolymers for drug delivery, cancer therapy, tissue engineering, and other biomedical applications . Additionally, it is used in the food, agricultural, and cosmetic industries due to its unique physicochemical properties .
Mechanism of Action
The mechanism of action of mannuronic acid lactone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit matrix metalloproteinase-2 activity, reduce inflammatory cytokine levels, and induce apoptosis in certain cells . These effects are mediated through various biochemical pathways, including the modulation of immune cell infiltration and the reduction of antibody production .
Comparison with Similar Compounds
Mannuronic acid lactone can be compared with other uronic acids, such as glucuronic acid and galacturonic acid. While all these compounds share similar structural features, this compound is unique due to its specific applications and properties . Similar compounds include glucuronic acid, galacturonic acid, and their respective glycosides .
Properties
CAS No. |
7424-09-1 |
---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(1S,4S,5S,8S)-3,4,8-trihydroxy-2,6-dioxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C6H8O6/c7-1-3-2(8)5(9)12-4(1)6(10)11-3/h1-5,7-9H/t1-,2-,3-,4-,5?/m0/s1 |
InChI Key |
NNKCVJYUFBVOMM-MJCJSMLMSA-N |
Isomeric SMILES |
[C@@H]1([C@H]2[C@@H](C(O[C@@H]1C(=O)O2)O)O)O |
Canonical SMILES |
C1(C2C(C(OC1C(=O)O2)O)O)O |
Origin of Product |
United States |
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